molecular formula C15H19ClFN3 B1393017 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride CAS No. 1242340-02-8

1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No. B1393017
M. Wt: 295.78 g/mol
InChI Key: ZRRJEOAHFIFYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H19ClFN3 and its molecular weight is 295.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

The use of amine-containing sorbents, specifically those involving 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, has been studied extensively in the context of environmental science. One key application is the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are known for their persistence and potential health hazards. A critical review of the literature reveals that the effectiveness of PFAS removal by these amines hinges on factors like electrostatic interactions, hydrophobic interactions, and the sorbent’s morphology. Developing next-generation sorbents requires a deep understanding of these factors and their interplay (Ateia et al., 2019).

Role of Amine Activators in Biomedical Applications

Amine derivatives are also significant in biomedical applications. A review discusses the role of tertiary aromatic amines, which act as accelerators in benzoyl peroxide/amine systems for curing acrylic resins. This is particularly relevant in biomedical applications like denture resins or acrylic bone cements. The review covers aspects such as reaction kinetics, mechanism, and activation energy, alongside considering toxicity and biomedical implications (Vázquez et al., 1998).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

The review on the industrial use of 3- and 4-amino-1,2,4-triazoles, which can be derived from compounds like 1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, underscores their pivotal role as raw materials in fine organic synthesis. These compounds find applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The review also highlights their usage in creating analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, underscoring their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

properties

IUPAC Name

1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3.ClH/c1-15(2)7-13(17)12-9-18-19(14(12)8-15)11-5-3-4-10(16)6-11;/h3-6,9,13H,7-8,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRJEOAHFIFYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 2
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 4
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 6
1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

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